Fostriecin
Vue d'ensemble
Description
Fostriecin is a type I polyketide synthase (PKS) derived natural product, originally isolated from the soil bacterium Streptomyces pulveraceus . It belongs to a class of natural products which characteristically contain a phosphate ester, an α,β-unsaturated lactam, and a conjugated linear diene or triene chain produced by Streptomyces .
Synthesis Analysis
Two formal syntheses and one total synthesis of this compound have been achieved, as well as, the synthesis of its related congener dihydro-dephospho-fostriecin . All the routes use the Sharpless dihydroxylation to set the absolute stereochemistry at C-8/9 positions and a Leighton allylation to set the C-5 position of the natural product .Molecular Structure Analysis
This compound and its relatives are characterized by an α, β -unsaturated lactone moiety and a polyene portion, connected by a stereodefined polyhydroxylated carbon chain . The members of this class of compounds contain an anionic phosphate group, essential to their bioactivities .Chemical Reactions Analysis
In the formal syntheses, a Noyori transfer hydrogenation of an ynone was used to set the C-11 position while the total synthesis employed a combination of asymmetric dihydroxylation and Pd-π-allyl reduction to set the C-11 position . Finally, in the total synthesis, a trans-hydroboration of the C-12/13 alkyne was used in combination with a Suzuki cross coupling to establish the Z, Z, E -triene of this compound .Physical And Chemical Properties Analysis
The common synthetic intermediate of a potent and promising anticancer agent, this compound, was synthesized using a unique method that combines four catalytic asymmetric reactions .Applications De Recherche Scientifique
Thérapie anticancéreuse : Inhibition des protéines phosphatases
Fostriecin est connu pour sa capacité à inhiber plusieurs protéines phosphatases, telles que PP1, PP2A et PP4 . Cette inhibition est cruciale car ces phosphatases régulent divers processus cellulaires, notamment la croissance et la division cellulaire. En inhibant ces enzymes, this compound présente une cytotoxicité contre une large gamme de cellules cancéreuses, notamment la leucémie, le cancer du poumon, le cancer du sein et le cancer de l'ovaire .
Amélioration de l'efficacité de la chimiothérapie
Des études ont montré que this compound peut augmenter la sensibilité des cellules cancéreuses aux médicaments de chimiothérapie. Par exemple, dans le cancer de l'ovaire, this compound associé au carboplatine conduit à une augmentation des dommages à l'ADN et à la formation de micronoyaux, améliorant ainsi l'effet chimiothérapeutique .
Instabilité du génome et immunité antitumorale
This compound a été observé pour potentialiser l'instabilité du génome, ce qui peut déclencher une réponse immunitaire antitumorale. Ceci est particulièrement significatif dans le cancer de l'ovaire, où le traitement par this compound a été associé à une augmentation de l'expression des cytokines pro-inflammatoires et à l'activation des cellules immunitaires .
Potentiel dans le traitement de la leucémie
La sélectivité de l'inhibition des protéines phosphatases par this compound a été associée à sa cytotoxicité à large spectre contre les cellules leucémiques. Son potentiel en tant que thérapie anticancéreuse est en cours d'exploration, ayant montré des résultats prometteurs dans des études précliniques .
Recherche sur le cancer du poumon
Dans le cancer du poumon, le rôle de this compound est encore à l'étude. Cependant, son mécanisme d'action général en tant qu'inhibiteur de protéines phosphatases suggère qu'il pourrait être un outil précieux dans l'étude des stratégies de traitement du cancer du poumon .
Recherche sur les cellules cancéreuses du sein
Les effets de this compound sur les cellules cancéreuses du sein font partie de recherches en cours. Sa capacité à inhiber les protéines phosphatases pourrait en faire un agent utile dans le traitement du cancer du sein, bien que des études spécifiques sur son efficacité et son mécanisme d'action dans les cellules cancéreuses du sein soient encore nécessaires .
Thérapie du cancer de l'ovaire
This compound a montré un potentiel dans le traitement du cancer de l'ovaire en sensibilisant les cellules cancéreuses à la cytotoxicité médiée par les cellules NK. Cette sensibilisation est obtenue par l'activation des voies de signalisation inflammatoires, ce qui pourrait constituer une nouvelle approche dans le traitement du cancer de l'ovaire .
Inhibition de la synthèse de l'ADN
This compound provoque une inhibition retardée de la synthèse réplicative de l'ADN dans les cellules humaines, ce qui est compatible avec un rôle de la topoisomérase II de l'ADN à un stade tardif de la réplication. Cette propriété en fait un candidat pour la recherche sur l'inhibition de la synthèse de l'ADN en tant que stratégie thérapeutique .
Mécanisme D'action
Mode of Action
Fostriecin acts as a potent and selective inhibitor of these protein phosphatases . It exhibits a unique ability to inhibit these phosphatases with high potency and selectivity (e.g., IC50 = 45 nM for PP2A, IC50 = 1.5 nM for PP4) .
Biochemical Pathways
The inhibition of these phosphatases by this compound affects various biochemical pathways. For instance, PP2A and PP4 play a crucial role in cell growth and division, and their inhibition can disrupt these processes . Additionally, these phosphatases are involved in signal transduction, and their inhibition can affect cellular signaling pathways .
Pharmacokinetics
This compound is administered intravenously over 60 minutes on days 1–5 at 4-week intervals . The drug’s pharmacokinetics is compatible with a two-compartment model . A metabolite, most probably dephosphorylated this compound, was detected in plasma and urine . The mean this compound plasma half-life was 0.36 h (initial) and 1.51 h (terminal) .
Result of Action
The inhibition of protein phosphatases by this compound results in a dose-dependent arrest of cell growth during the G2-M phase of the cell cycle . This growth arrest occurs before the completion of mitosis . This compound-induced growth arrest is associated with the aberrant amplification of centrosomes, which results in the formation of abnormal mitotic spindles .
Safety and Hazards
Orientations Futures
The unique ability of fostriecin to inhibit several protein phosphatases has inspired studies of its mechanism-of-action . Of particular interest is the potency and selectivity of this compound’s inhibition, and the resulting broad-ranging cancer cell cytotoxicity . This activity has generated a great deal of interest, and this compound is being explored as a potential anti-cancer agent .
Analyse Biochimique
Biochemical Properties
Fostriecin is a known potent and selective inhibitor of protein serine/threonine phosphatases, as well as DNA topoisomerase II . Due to its activity against protein phosphatases PP2A and PP4 (IC50 1.5nM and 3.0nM, respectively) which play a vital role in cell growth, cell division, and signal transduction, this compound was looked into for its antitumor activity .
Cellular Effects
This compound exhibits antitumor activity against a wide spectrum of tumor cells in vitro and has excellent activity against L1210 and P388 leukemias in vivo . It rapidly inhibits DNA, RNA and protein synthesis . This compound treatment triggers an anti-tumor immune response via STAT1 activation resulting in increased expression of pro-inflammatory cytokines .
Molecular Mechanism
This compound’s activity is thought to be due to PP2A’s assumed role in regulating apoptosis of cells by activating cytotoxic T-lymphocytes and natural killer cells involved in tumor surveillance, along with human immunodeficiency virus-1 (HIV-1) transcription and replication .
Temporal Effects in Laboratory Settings
This compound causes a delayed inhibition of replicative DNA synthesis in human cells, consistent with a role for DNA topoisomerase II (its target enzyme) at a late stage in replication . This compound does not inhibit UV induced excision repair .
Dosage Effects in Animal Models
The data obtained from the Phase 1 trials suggests that plasma levels of this compound shown to have antitumor activity in animals can be achieved in humans .
Metabolic Pathways
The gene cluster for this compound consists of 21 open reading frames (ORFs) that encode for six modular type I polyketide synthases and seven tailoring enzymes . These enzymes within the fos gene have the nomenclature FosA-FosM, though not all are used in the biosynthesis of the target molecule .
Propriétés
IUPAC Name |
sodium;[(1E,3R,4R,6R,7Z,9Z,11E)-3,6,13-trihydroxy-3-methyl-1-[(2R)-6-oxo-2,3-dihydropyran-2-yl]trideca-1,7,9,11-tetraen-4-yl] hydrogen phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27O9P.Na/c1-19(23,12-11-16-9-7-10-18(22)27-16)17(28-29(24,25)26)14-15(21)8-5-3-2-4-6-13-20;/h2-8,10-12,15-17,20-21,23H,9,13-14H2,1H3,(H2,24,25,26);/q;+1/p-1/b3-2-,6-4+,8-5-,12-11+;/t15-,16+,17+,19+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBUIKNRVGYFSHL-IAVQPKKASA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=CC1CC=CC(=O)O1)(C(CC(C=CC=CC=CCO)O)OP(=O)(O)[O-])O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@](/C=C/[C@H]1CC=CC(=O)O1)([C@@H](C[C@H](/C=C\C=C/C=C/CO)O)OP(=O)(O)[O-])O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26NaO9P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Water > 300 (mg/mL), Methanol 20 (mg/mL) | |
Record name | FOSTRIECIN | |
Source | NCI Investigational Drugs | |
URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/339638%20(1992).txt | |
Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |
CAS RN |
87860-39-7 | |
Record name | Fostriecin sodium [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087860397 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | FOSTRIECIN SODIUM | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8TXS63IX8M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary molecular target of fostriecin?
A1: this compound is a potent and selective inhibitor of protein phosphatases, primarily targeting protein phosphatase 2A (PP2A) and protein phosphatase 4 (PP4). [, , , , ]
Q2: How does this compound interact with its target phosphatases?
A2: this compound binds to the catalytic subunit of PP2A and PP4. Its unsaturated lactone moiety is thought to form a covalent adduct with Cys269, a residue unique to PP2A, contributing to its selectivity. [, ]
Q3: What are the downstream effects of PP2A and PP4 inhibition by this compound?
A3: Inhibition of PP2A and PP4 disrupts critical cellular processes, including cell cycle regulation, leading to mitotic slippage, chromosome misalignment, and ultimately, apoptosis. [, , ]
Q4: How does this compound impact cell cycle progression?
A5: this compound disrupts the mitotic entry checkpoint, leading to premature entry into mitosis. This results in chromosome condensation even in the absence of normal mitotic events like histone H1 hyperphosphorylation and p34cdc2 kinase activity. [, , ]
Q5: Can this compound override cell cycle arrest induced by other agents?
A6: Yes, this compound can force cells arrested in the cell cycle by DNA damaging agents or DNA replication inhibitors into mitosis, ultimately leading to mitotic catastrophe. []
Q6: What is the molecular formula and weight of this compound?
A7: this compound has the molecular formula C19H31O8P and a molecular weight of 418.4 g/mol. []
Q7: What are some characteristic structural features of this compound?
A8: this compound contains an α,β-unsaturated δ-lactone, a conjugated (Z,Z,E)-triene, and a phosphate ester. These structural elements contribute to its biological activity and interaction with its target phosphatases. [, , , ]
Q8: Is this compound stable under standard storage conditions?
A9: this compound is known for its storage instability, which has hindered its clinical development. This instability is partly attributed to the reactive nature of the α,β-unsaturated δ-lactone moiety. [, , ]
Q9: What conditions can affect this compound stability?
A10: this compound degradation is influenced by pH and temperature. It exhibits a U-shaped pH profile, showing both acid and base-catalyzed decomposition. []
Q10: What are the major degradation products of this compound?
A11: Under basic conditions, degradation products suggest lactone ring opening and potential Michael-type addition reactions. In acidic conditions, dehydration products and a C9-C11 phosphorinane derivative have been observed. []
Q11: Does this compound possess intrinsic catalytic activity?
A12: this compound is primarily known as an enzyme inhibitor, specifically targeting protein phosphatases. It does not exhibit intrinsic catalytic activity itself. [, ]
Q12: Have computational methods been used to study this compound?
A13: Yes, computational modeling has been employed to understand this compound's interaction with PP2A. Molecular docking studies have helped visualize the binding mode and key interactions with the active site, including the proposed covalent bond formation with Cys269. []
Q13: How do structural modifications impact this compound's activity?
A14: Studies on this compound analogs have revealed crucial structure-activity relationships. For example, the C9-phosphate, C11-alcohol, and the (Z,Z,E)-triene are essential for potent PP2A inhibition. [, , , ]
Q14: What is the significance of the C4-C6 stereochemistry in this compound's lactone ring?
A15: Synthesis and evaluation of C4-C6 stereoisomers of the cytostatin lactone (a related compound) showed significantly reduced PP2A inhibition, highlighting the importance of the natural stereochemistry for activity. []
Q15: What strategies have been explored to improve this compound's stability?
A17: The total synthesis of this compound and its analogs has enabled the development of more stable derivatives. Modifications to the sensitive α,β-unsaturated δ-lactone moiety have been explored to enhance its stability. [, , ]
Q16: What is known about this compound's pharmacokinetic profile?
A18: Studies in rabbits using a high-pressure liquid chromatography assay revealed a short elimination half-life (11.95 ± 8.55 min) and rapid clearance following intravenous administration. []
Q17: Were any significant toxicological findings observed in preclinical studies?
A19: Rabbits administered this compound intravenously exhibited a transient increase in liver enzymes (AST and ALT), suggesting potential liver toxicity. []
Q18: What types of cancer cell lines are sensitive to this compound in vitro?
A20: this compound has shown in vitro activity against a broad range of cancer cell lines, including ovarian, breast, and lung cancer. [, ]
Q19: Has this compound demonstrated in vivo antitumor activity?
A21: Yes, this compound has shown in vivo efficacy against L1210 and P388 leukemia models. []
Q20: Did this compound progress to clinical trials?
A22: this compound entered Phase I clinical trials, but the trials were halted due to challenges related to drug stability and the inability to reach therapeutic doses without significant toxicity concerns. [, ]
Q21: What are the potential toxicities associated with this compound?
A24: Based on preclinical studies, this compound may cause liver toxicity, as indicated by elevated liver enzymes in rabbits. Further research is needed to fully characterize its safety profile. []
Q22: What analytical techniques have been employed to study this compound?
A25: Various techniques have been used to characterize and quantify this compound, including high-pressure liquid chromatography (HPLC), mass spectrometry (MS), nuclear magnetic resonance (NMR), and chiral gas chromatography (GC). [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.